2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole
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Overview
Description
2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a heterocyclic compound that contains both a pyrazole and a benzothiazole moiety. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 5-methyl-1H-pyrazole-1-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, amines, or alkyl groups.
Scientific Research Applications
2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of both nitrogen and sulfur atoms allows for diverse interactions, including hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-1-yl)benzo[d]thiazole
- 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole
- 2-(5-Methyl-1H-pyrazol-1-yl)benzothiazole
Uniqueness
2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is unique due to the specific positioning of the methyl group on the pyrazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-6-7-12-14(8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZWLVAXZJMVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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